molecular formula C9H10N2 B3195466 7-Methyl-1H-indol-5-amine CAS No. 90868-09-0

7-Methyl-1H-indol-5-amine

Cat. No.: B3195466
CAS No.: 90868-09-0
M. Wt: 146.19 g/mol
InChI Key: MGYKDIVTQIGVNS-UHFFFAOYSA-N
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Description

7-Methyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

Indole derivatives, including 7-Methyl-1H-indol-5-amine, are known to interact with a variety of biological targets. These compounds have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need to be investigated further.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indol-5-amine typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of ortho-nitrotoluene derivatives . The reaction conditions often include the use of reducing agents such as iron(III) chloride and hydrazine hydrate in methanol at elevated temperatures .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and microwave-assisted synthesis are some of the advanced techniques used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-Methyl-1H-indol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups enhance its reactivity and potential for functionalization compared to other indole derivatives .

Biological Activity

Overview

7-Methyl-1H-indol-5-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a methyl group at the 7-position and an amine group at the 5-position of the indole ring, contributing to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Indole derivatives have been shown to bind with high affinity to multiple receptors, leading to significant changes in cellular processes. The compound's mechanism of action involves:

  • Binding Interactions : this compound interacts with specific molecular targets, modulating their activity and leading to various biological effects.
  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Gene Expression Modulation : It may influence gene expression, contributing to its therapeutic effects in different biological contexts.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro.
  • Antimicrobial Effects : It exhibits activity against a range of microbial pathogens, indicating its potential for treating infectious diseases.
  • Anti-inflammatory Activity : Research suggests that it may reduce inflammation through various biochemical pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies :
    • A study conducted on human cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .
  • Antiviral Research :
    • In vitro assays showed that this compound effectively inhibits the replication of certain viruses, making it a candidate for further antiviral drug development .
  • Antimicrobial Activity :
    • Research indicated that this compound displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at C7, Amine at C5Anticancer, Antiviral, Antimicrobial
IndoleBasic indole structureLimited biological activity
TryptophanEssential amino acidNeurotransmitter precursor
SerotoninNeurotransmitterMood regulation

The biochemical properties of this compound are largely derived from its indole scaffold. Key characteristics include:

  • Solubility : The compound demonstrates good solubility in organic solvents, facilitating its use in various chemical reactions.
  • Stability : It exhibits stability under physiological conditions, making it suitable for biological applications.

Properties

IUPAC Name

7-methyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYKDIVTQIGVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312028
Record name 7-Methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90868-09-0
Record name 7-Methyl-1H-indol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90868-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-methyl-5-nitroindole (0.35 g, 2.0 mmol) and 10% Pd/c (50 mg) in 20 mL of MeOH was stirred under H2. The reaction mixture was filtered and concentrated in vacuo, yielding an oil (0.16 g, 1.1 mmol, 41%), which was characterized by NMR and subjected to the following reaction without further purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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